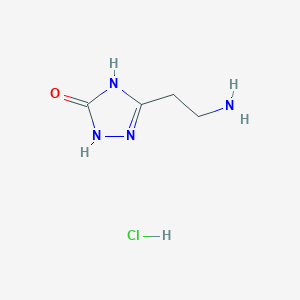
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Vue d'ensemble
Description
The compound “5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The “5-(2-Aminoethyl)” part suggests the presence of an aminoethyl group at the 5th position of the triazole ring.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a 1,2,4-triazole ring with a 2-aminoethyl group attached at the 5th position. The hydrochloride indicates that it is a salt, likely formed by the reaction of the amino group with hydrochloric acid .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the aminoethyl group. The amino group (-NH2) is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amino group and the aromatic triazole ring could influence its solubility, melting point, boiling point, and other physical and chemical properties .Applications De Recherche Scientifique
Antimicrobial Applications
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride and its derivatives exhibit significant applications in the field of antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, and found that these compounds possess good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Plech et al. (2011) reported the synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of 1,2,4-triazole, showing notable antibacterial activity (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Synthesis and Structural Properties
Chemical Synthesis and Characterization
The chemical synthesis and characterization of these compounds also play a crucial role in their scientific research applications. Sancak et al. (2007) described the synthesis and characterization of new compounds, including 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and their metal complexes, providing insights into their structural properties (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007). Alkan et al. (2007) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-ones and investigated their acidic properties, contributing to the understanding of their chemical behavior (Alkan, Yüksek, Islamoglu, Bahçeci, Calapoğlu, Elmastaş, Aksit, & Ozdemir, 2007).
Photophysical Properties and Applications
Luminescent and Electronic Properties
The study of photophysical properties is another significant aspect. Nadeem et al. (2017) synthesized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and analyzed its photophysical properties, including absorption and photoluminescence spectroscopy. This research provides valuable insights into the luminescent and electronic properties of such compounds (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Anticancer Research
Potential in Cancer Treatment
In the field of cancer research, Bekircan et al. (2008) explored the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity. Their findings contribute to the understanding of the potential use of these compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-2-1-3-6-4(9)8-7-3;/h1-2,5H2,(H2,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPCCVDCXYVKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
CAS RN |
879635-07-1 | |
| Record name | 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)
![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)
![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)
![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)
